3-Chloro-6-(ethoxymethyl)pyridazine
Description
3-Chloro-6-(ethoxymethyl)pyridazine (CAS: 66346-83-6; synonyms: 3-chloro-6-ethoxymethylpyridazine, AKOS015940657) is a pyridazine derivative with a chlorine atom at position 3 and an ethoxymethyl group (-CH₂OCH₂CH₃) at position 6 on the heteroaromatic ring. Its molecular formula is C₇H₈ClN₂O (molecular weight: 187.6 g/mol).
Properties
IUPAC Name |
3-chloro-6-(ethoxymethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-5-6-3-4-7(8)10-9-6/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYCEDILVIMFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693752 | |
| Record name | 3-Chloro-6-(ethoxymethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-87-3 | |
| Record name | 3-Chloro-6-(ethoxymethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(ethoxymethyl)pyridazine typically involves the chlorination of 6-(ethoxymethyl)pyridazine. One common method is the reaction of 6-(ethoxymethyl)pyridazine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
6-(ethoxymethyl)pyridazine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(ethoxymethyl)pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN₃) or primary amines (RNH₂) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic substitution: Formation of 3-substituted pyridazines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazines.
Scientific Research Applications
3-Chloro-6-(ethoxymethyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridazines.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(ethoxymethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethoxymethyl group contribute to its binding affinity and specificity. For example, it may inhibit enzymes by forming covalent bonds with active site residues or by mimicking natural substrates.
Comparison with Similar Compounds
Substituent Variation and Pharmacological Activities
Pyridazine derivatives with substitutions at positions 3 and 6 demonstrate significant variability in biological activity based on the functional groups present. Key comparisons include:
Key Findings :
- 3-Chloro-6-(4-methylphenyl)pyridazine (compound 4 in ) exhibited analgesic and anti-inflammatory activities comparable to reference drugs, likely mediated through peripheral and central mechanisms .
- 3-Chloro-6-hydrazinopyridazine serves as a precursor for triazole derivatives with acetylcholinesterase (AChE) inhibitory activity, highlighting the role of hydrazine in modulating enzyme interactions .
Physicochemical and Spectroscopic Properties
- Lipophilicity : The ethoxymethyl group enhances solubility in organic solvents compared to phenyl or trifluoromethyl analogs.
- Melting Points :
- Spectroscopy :
Biological Activity
3-Chloro-6-(ethoxymethyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyridazine ring with a chlorine atom at the 3-position and an ethoxymethyl group at the 6-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorine atom and ethoxymethyl group enhance its binding affinity, enabling it to inhibit various biological pathways. For instance, it may inhibit enzymes by covalently bonding with active site residues or mimicking natural substrates, which is crucial for its therapeutic effects.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in studies involving acute myeloid leukemia (AML) cell lines, compounds structurally related to this pyridazine derivative showed promising anti-tumor efficacy . The compound's ability to induce apoptosis and inhibit cell proliferation was evaluated using the MTT assay, revealing IC50 values indicative of moderate to high cytotoxicity.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MOLM-13 | 8.20 | Significant cytotoxicity |
| MV4-11 | 9.15 | Significant cytotoxicity |
| A549 | <10 | Moderate cytotoxicity |
| MCF-7 | <10 | Moderate cytotoxicity |
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes. Its structural similarity to biologically active pyridazines allows it to serve as a scaffold for developing enzyme inhibitors. For instance, it has been implicated in the inhibition of c-Met kinase, which is associated with several cancer types . The compound's inhibitory activity was compared with known inhibitors, demonstrating competitive efficacy.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Chloro-6-methylpyridazine | Methyl group instead of ethoxymethyl | Moderate cytotoxicity |
| 3,6-Dichloropyridazine | Two chlorine atoms | Enhanced enzyme inhibition |
| 6-Ethoxymethylpyridazine | Lacks chlorine at the 3-position | Lower binding affinity |
The presence of both a chlorine atom and an ethoxymethyl group in this compound confers unique reactivity and selectivity in biological interactions compared to these similar compounds.
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- Acute Myeloid Leukemia (AML) : In vitro studies demonstrated that derivatives of this compound could effectively target ENL-dependent tumor cells, suggesting a pathway for developing novel AML therapies .
- c-Met Kinase Inhibition : Research indicated that modifications of pyridazine derivatives could yield potent c-Met inhibitors, with this compound serving as a promising lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
